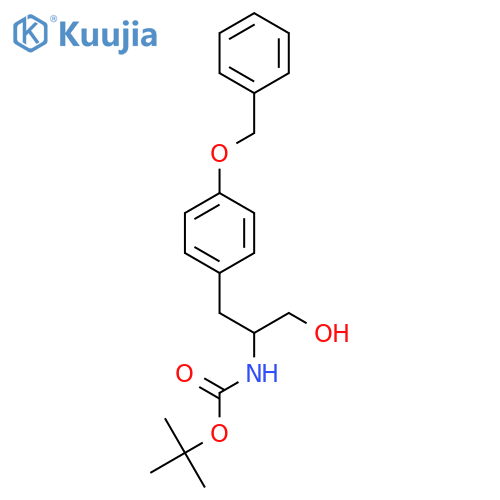

Cas no 198470-63-2 (Boc-O-benzyl-D-tyrosinol)

Boc-O-benzyl-D-tyrosinol 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, [(1R)-1-(hydroxymethyl)-2-[4-(phenylmethoxy)phenyl]ethyl]-, 1,1-dimethylethyl ester

- 2-Methyl-2-propanyl {(2R)-1-[4-(benzyloxy)phenyl]-3-hydroxy-2-pro panyl}carbamate

- Boc-d-tyr(bzl)-ol

- BOC-O-BENZYL-D-TYROSINOL

- BOC-D-TYROSINOL(BZL)

- N-ALPHA-T-BOC-O-BENZYL-D-TYROSINOL

- N-T-BUTOXYCARBONYL-O-BENZYL-D-TYROSINOL

- N-alpha-t-Butyloxycarbonyl-O-benzyl-D-tyrosinol

- BOC-(R)-2-AMINO-3-[4-(PHENYLMETHOXY)PHENYL]-1-PROPANOL

- (R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate

- TERT-BUTYL N-[(2R)-1-[4-(BENZYLOXY)PHENYL]-3-HYDROXYPROPAN-2-YL]CARBAMATE

- tert-butyl N-[(2R)-1-hydroxy-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate

- CS-0336585

- Tert-butyl (R)-(1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate

- 198470-63-2

- SCHEMBL5410539

- (R)-tert-Butyl(1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate

- G84123

- MFCD00235957

- AKOS024463259

- Carbamic acid, [(1R)-1-(hydroxymethyl)-2-[4-(phenylmethoxy)phenyl]ethyl]-, 1,1-dimethylethyl ester (9CI)

- Boc-O-benzyl-D-tyrosinol≥ 98% (HPLC)

- Boc-O-benzyl-D-tyrosinol

-

- MDL: MFCD00235957

- インチ: InChI=1S/C21H27NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,18,23H,13-15H2,1-3H3,(H,22,24)/t18-/m1/s1

- InChIKey: FOMAWYQEBPYJJU-GOSISDBHSA-N

- SMILES: CC(C)(OC(N[C@@H](CO)CC1=CC=C(OCC2=CC=CC=C2)C=C1)=O)C

計算された属性

- 精确分子量: 357.19400

- 同位素质量: 357.19400834g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 26

- 回転可能化学結合数: 10

- 複雑さ: 407

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.7

- トポロジー分子極性表面積: 67.8Ų

じっけんとくせい

- PSA: 71.28000

- LogP: 3.89810

Boc-O-benzyl-D-tyrosinol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | B284965-500mg |

Boc-O-benzyl-D-tyrosinol |

198470-63-2 | 500mg |

$ 280.00 | 2022-06-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-479070A-5 g |

Boc-O-benzyl-D-tyrosinol, |

198470-63-2 | 5g |

¥3,512.00 | 2023-07-11 | ||

| eNovation Chemicals LLC | Y1260927-1g |

Carbamic acid, [(1R)-1-(hydroxymethyl)-2-[4-(phenylmethoxy)phenyl]ethyl]-, 1,1-dimethylethyl ester (9CI) |

198470-63-2 | 98% (HPLC) | 1g |

$265 | 2024-06-07 | |

| abcr | AB258846-5g |

N-alpha-t-Butyloxycarbonyl-O-benzyl-D-tyrosinol; . |

198470-63-2 | 5g |

€990.00 | 2025-02-20 | ||

| Ambeed | A602469-100mg |

(R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate |

198470-63-2 | 95% | 100mg |

$37.0 | 2025-03-05 | |

| A2B Chem LLC | AB08054-5g |

Boc-d-tyr(bzl)-ol |

198470-63-2 | ≥ 98% (HPLC) | 5g |

$435.00 | 2024-04-20 | |

| 1PlusChem | 1P002BZQ-25g |

Carbamic acid, [(1R)-1-(hydroxymethyl)-2-[4-(phenylmethoxy)phenyl]ethyl]-, 1,1-dimethylethyl ester (9CI) |

198470-63-2 | ≥ 98% (HPLC) | 25g |

$1609.00 | 2025-02-19 | |

| Crysdot LLC | CD12099127-10g |

(R)-tert-Butyl (1-(4-(benzyloxy)phenyl)-3-hydroxypropan-2-yl)carbamate |

198470-63-2 | 95+% | 10g |

$555 | 2024-07-24 | |

| TRC | B284965-2000mg |

Boc-O-benzyl-D-tyrosinol |

198470-63-2 | 2g |

$ 735.00 | 2022-06-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-479070-1g |

Boc-O-benzyl-D-tyrosinol, |

198470-63-2 | 1g |

¥820.00 | 2023-09-05 |

Boc-O-benzyl-D-tyrosinol 関連文献

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

Boc-O-benzyl-D-tyrosinolに関する追加情報

Boc-O-Benzyl-D-Tyrosinol (CAS 198470-63-2): A Comprehensive Overview of Its Chemistry, Applications, and Emerging Research

Boc-O-Benzyl-D-Tyrosinol, with the Chemical Abstracts Service (CAS) registry number CAS 198470-63-2, is a structurally complex organic compound of significant interest in medicinal chemistry and synthetic biology. This compound represents a protected derivative of D-tyrosine, a non-proteinogenic amino acid, featuring an N-Boc (tert-butyloxycarbonyl) protecting group and a benzyl ether substituent on the hydroxyl moiety of the tyrosine side chain. The combination of these protecting groups enables precise control over reactivity during multistep synthesis, making it a critical intermediate in the design of bioactive molecules.

The synthesis of Boc-O-Benzyl-D-Tyrosinol typically involves the protection of D-tyrosine using standard protocols such as N-Bocylation followed by benzoylation of the phenolic hydroxyl group. Recent advancements in asymmetric synthesis methodologies have enhanced the scalability and stereoselectivity of its production, as highlighted in studies published in Chemical Communications (2023). Researchers have demonstrated that optimizing reaction conditions—such as solvent choice and catalyst systems—can improve yields while minimizing byproduct formation, which is crucial for large-scale pharmaceutical applications.

In pharmacological research, this compound serves as a versatile precursor for developing tyrosine-based therapeutics. For instance, its deprotection under controlled conditions yields free D-tyrosine derivatives that exhibit neuroprotective properties in preclinical models of Parkinson’s disease. A groundbreaking study in Nature Chemical Biology (2024) revealed that analogs derived from CAS 198470-63-2 can modulate dopamine receptor signaling pathways without inducing off-target effects observed in conventional treatments. This underscores its potential role in next-generation neurodegenerative disease therapies.

The unique structure of Boc-O-Benzyl-D-Tyrosinol also facilitates its use in peptide conjugation strategies. Researchers at MIT recently reported its application as an intermediate in constructing bioconjugates targeting cancer cells (ACS Nano, 2023). By linking tyrosine-derived moieties to antibody fragments via site-specific click chemistry, these conjugates demonstrated enhanced tumor specificity compared to traditional antibody-drug conjugates. The benzyl group’s photolabile properties enable spatial control over drug release upon irradiation with visible light—a feature leveraged in localized cancer treatment approaches.

In analytical chemistry contexts, this compound has become a benchmark for evaluating chiral separation techniques due to its rigid structure and distinct optical properties. High-resolution mass spectrometry studies published in Analytical Chemistry (2024) utilized isotopically labeled variants of CAS 198470-63-2 to refine quantitative methods for trace analysis in biological matrices. These advancements are particularly relevant for pharmacokinetic studies requiring precise quantification across different metabolic phases.

Ongoing investigations explore the role of this compound’s benzene ring substituents in modulating redox activity. A collaborative study between ETH Zurich and Pfizer (Journal of Medicinal Chemistry, 2023) revealed that introducing electron-withdrawing groups at specific positions enhances radical scavenging capacity—a property being exploited to design antioxidants for mitochondrial dysfunction therapies. Computational docking simulations further suggest that such modifications could optimize binding affinity to key cellular targets like DJ-1 protein.

The academic community continues to uncover novel applications through combinatorial synthesis approaches involving this compound’s modular building blocks. Recent work presented at the ACS National Meeting (April 2024) demonstrated that iterative coupling with heterocyclic cores generates bioactive scaffolds exhibiting dual kinase inhibition and anti-inflammatory activity. Such discoveries highlight how foundational research on intermediates like Boc-O-Benzyl-D-Tyrosinol drives innovation across diverse therapeutic areas.

198470-63-2 (Boc-O-benzyl-D-tyrosinol) Related Products

- 66605-58-1(Boc-tyr(bzl)-OL)

- 220237-31-0(Boc-L-Tyrosinol)

- 282100-80-5(tert-butyl N-1-hydroxy-3-(4-hydroxyphenyl)propan-2-ylcarbamate)

- 936329-95-2(Potassium ((Diethylamino)methyl)trifluoroborate)

- 886953-17-9(N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1861051-95-7(2-Oxo-2-(2,3,4,5-tetrafluorophenyl)acetic acid)

- 2089255-07-0(sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate)

- 922461-92-5(N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-methyl(phenyl)sulfamoylbenzamide)

- 1805402-04-3(Methyl 5-aminomethyl-2-cyano-4-ethylphenylacetate)

- 2138039-66-2(4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane)